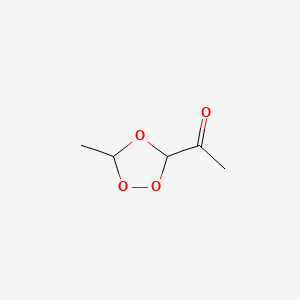
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a ketone with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone: This compound shares a similar trioxolane structure but with different substituents, leading to distinct chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a similar core structure but different functional groups, resulting in unique applications and reactivity.
Uniqueness
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the trioxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
131250-91-4 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.115 |
IUPAC Name |
1-(5-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O4/c1-3(6)5-7-4(2)8-9-5/h4-5H,1-2H3 |
InChI Key |
BXFWVYBUJTULHJ-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)C(=O)C |
Synonyms |
Ethanone, 1-(5-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)
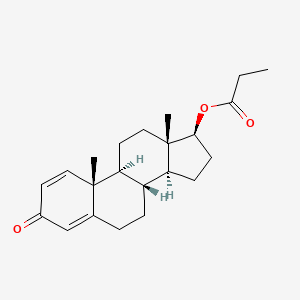

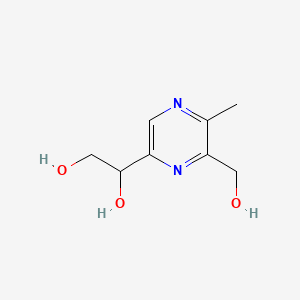
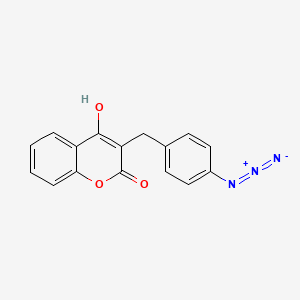

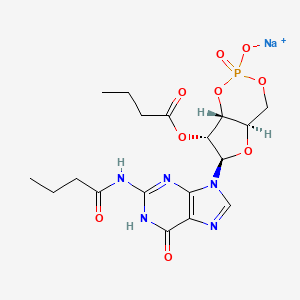
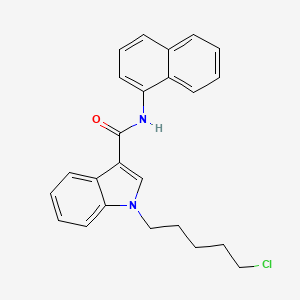
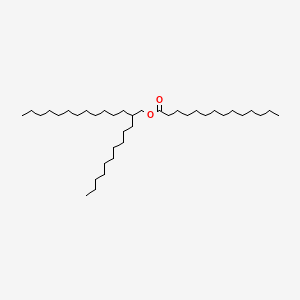

![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)
